Home > Products > Screening Compounds P665 > N-[2-(allyloxy)benzyl]-2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-ethylacetamide
N-[2-(allyloxy)benzyl]-2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-ethylacetamide -

N-[2-(allyloxy)benzyl]-2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-ethylacetamide

Catalog Number: EVT-3932739
CAS Number:
Molecular Formula: C18H21N3O4
Molecular Weight: 343.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    Compound Description: This compound features a 5-fluorouracil moiety linked to a furan-2-carboxylate group via a methylene bridge. [] Its crystal structure has been determined. []

    Compound Description: Dasabuvir is a potent non-nucleoside NS protein 5B polymerase inhibitor of the hepatitis C virus (HCV). [] It features a uracil group connected to a naphthalene ring system through a phenyl bridge with methoxy and tert-butyl substitutions. []

    Relevance: Similar to N-[2-(allyloxy)benzyl]-2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-ethylacetamide, Dasabuvir contains the 2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl (uracil) core. [] The key difference lies in the linker and the aromatic system attached to the uracil nitrogen. While N-[2-(allyloxy)benzyl]-2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-ethylacetamide possesses an allylbenzyl group, Dasabuvir features a more complex naphthalene-phenyl system, showcasing the structural diversity possible within this class of compounds.

(S/R) -2-(2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl) acetamido) propanoic acid

    Compound Description: This compound represents a pair of enantiomers [(S) and (R)] featuring a 5-fluorouracil unit linked to an alanine moiety through an acetamido bridge. [] This structure highlights the potential for incorporating chirality within this class of molecules.

α{[(5-Fluoro-2,4-Dioxo-3,4-Dihydropyrimidin-1-(2H)-yl)Acetyl] Amino}-2-Methyl Butyric Acid

    Compound Description: This compound, synthesized via a carbodiimide-mediated peptide coupling reaction, consists of a 5-fluorouracil unit linked to a valine amino acid through an acetyl group. [] It exemplifies the possibility of creating "5-Fluorouracil short peptides." []

    Relevance: Both α{[(5-Fluoro-2,4-Dioxo-3,4-Dihydropyrimidin-1-(2H)-yl)Acetyl] Amino}-2-Methyl Butyric Acid and N-[2-(allyloxy)benzyl]-2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-ethylacetamide contain the 2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl (uracil) moiety. [] While the former includes a fluorine atom at the 5-position of the uracil ring and links to a valine amino acid, the latter lacks the fluorine substituent and connects to an N-ethyl substituted benzyl group. This comparison underscores the possibility of substituting various groups on the uracil ring and exploring different linkers to modulate the properties of these compounds.

α-{[(5-Fluoro 2,4-dioxo-3,4-dihydropyrimidin-1-(2H)-yl)acetyl]amino}-2-methyl Pentanoic Acid

    Compound Description: This compound, categorized as a "5-fluorouracil short peptide," incorporates a 5-fluorouracil unit connected to a leucine amino acid through an acetyl linker. [] Its synthesis involves a peptide coupling reaction using 5-fluorouracil-1-yl acetic acid, N, N'-dicyclohexylcarbodiimide (DCC), and L-leucine. []

1-alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones

    Compound Description: This class of compounds features a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione core, incorporating a thiophene ring fused with the pyrimidine ring system. [] They possess various alkyl substituents at the 1-position and are linked to a 5-phenyl-1,3,4-oxadiazole group at the 6-position.

    Relevance: While these compounds share the pyrimidine-2,4-dione core with N-[2-(allyloxy)benzyl]-2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-ethylacetamide, they differ significantly in overall structure. [] The presence of the thiophene ring and the 1,3,4-oxadiazole substituent highlights the structural diversity possible within this broader class of heterocyclic compounds. This comparison emphasizes that while the core pyrimidine ring system may offer certain functionalities, modifications to the ring and its substituents can significantly alter the overall properties and potential applications of these compounds.

Trelagliptin

    Compound Description: Trelagliptin is a dipeptidyl peptidase inhibitor synthesized using a multi-step process involving substitution and N-alkylation reactions, followed by Boc deprotection. []

    Relevance: Although not directly containing the uracil core, Trelagliptin's synthesis utilizes 6-chloro-3-methyl uracil as a starting material. [] This highlights the importance of uracil derivatives as building blocks for synthesizing various biologically active compounds, including those with therapeutic potential beyond the scope of the target compound N-[2-(allyloxy)benzyl]-2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-ethylacetamide.

    Compound Description: This compound is designed to form self-assembling supramolecular polymers through a self-complementary sextuple hydrogen-bonding array. [] It features a uracil group linked to a pyridine ring, which is further connected to an undec-10-enamide chain. []

(R)-ethyl 2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)-3-(4-hydroxyphenyl) propanoate

    Compound Description: This compound showed promising in vitro antitumor activity against liver cancer cells (BEL-7402) compared to 5-FU. [] It incorporates a 5-fluorouracil unit connected to a tyrosine residue through an acetamido linker.

tert-butyl-2-(N-(2-(((9H-floren-9-yl)methoxy)carbonylamino)ethyl)-2-(5-(N-ferrocenylmethylbenzamido)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)acetate

    Compound Description: This compound is a novel ferrocenyl uracil peptide nucleic acid (PNA) monomer designed to interact with complementary DNA bases. [] It features a uracil group linked to a ferrocene moiety and a peptide nucleic acid backbone. []

    Relevance: This compound and N-[2-(allyloxy)benzyl]-2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-ethylacetamide both contain the 2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl (uracil) unit. [] The key difference lies in the substituents and their complexity. While N-[2-(allyloxy)benzyl]-2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-ethylacetamide possesses a relatively simple allylbenzyl group, this PNA monomer incorporates a ferrocene unit and a PNA backbone, highlighting the potential for designing structurally complex molecules with specific biological activities based on the uracil core.

2-chloro-N-(6-cyano-3-(2-(2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethoxy)phenoxy)-4-methylnaphthalen-1-yl)-N-methylacetamide (JLJ686)

    Compound Description: JLJ686 is a non-nucleoside inhibitor that targets HIV-1 reverse transcriptase. [] Its structure includes a uracil moiety linked to a naphthalene system through an ethoxyphenoxy bridge. []

(S)-N-(3-hydroxy-1-(4-hydroxyphenyl)propyl)-2-(3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide

    Compound Description: This compound is a potential dual-function inhibitor for both human IMPDH isoforms identified through computational studies. [] It features a 3-methyluracil moiety connected to a tyrosine residue through an acetamide linker.

Properties

Product Name

N-[2-(allyloxy)benzyl]-2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-ethylacetamide

IUPAC Name

2-(2,4-dioxopyrimidin-1-yl)-N-ethyl-N-[(2-prop-2-enoxyphenyl)methyl]acetamide

Molecular Formula

C18H21N3O4

Molecular Weight

343.4 g/mol

InChI

InChI=1S/C18H21N3O4/c1-3-11-25-15-8-6-5-7-14(15)12-20(4-2)17(23)13-21-10-9-16(22)19-18(21)24/h3,5-10H,1,4,11-13H2,2H3,(H,19,22,24)

InChI Key

JGSGULADOVXRNN-UHFFFAOYSA-N

SMILES

CCN(CC1=CC=CC=C1OCC=C)C(=O)CN2C=CC(=O)NC2=O

Canonical SMILES

CCN(CC1=CC=CC=C1OCC=C)C(=O)CN2C=CC(=O)NC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.